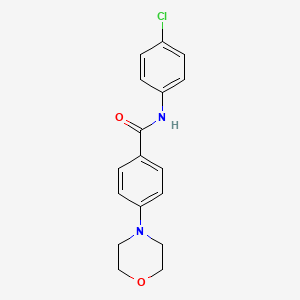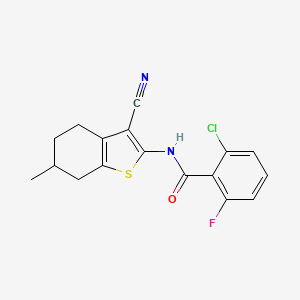![molecular formula C24H19BrN4O5 B4855162 (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(2H-13-BENZODIOXOL-5-YL)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDE](/img/structure/B4855162.png)
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(2H-13-BENZODIOXOL-5-YL)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDE
Overview
Description
The compound (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(2H-13-BENZODIOXOL-5-YL)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic molecule characterized by the presence of multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(2H-13-BENZODIOXOL-5-YL)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and benzodioxole intermediates, followed by their coupling with the bromofuran derivative. The final step involves the formation of the enamide linkage under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(2H-13-BENZODIOXOL-5-YL)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDE: can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the bromofuran moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted furan derivatives.
Scientific Research Applications
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(2H-13-BENZODIOXOL-5-YL)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(2H-13-BENZODIOXOL-5-YL)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Steviol glycoside: A natural sweetener derived from the Stevia plant.
Barium compounds: Chemically similar to strontium compounds, used in various industrial applications.
Uniqueness
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(2H-13-BENZODIOXOL-5-YL)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDE: is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN4O5/c25-21-8-7-19(34-21)24(31)29-17(11-14-5-6-18-20(12-14)33-13-32-18)23(30)26-10-9-22-27-15-3-1-2-4-16(15)28-22/h1-8,11-12H,9-10,13H2,(H,26,30)(H,27,28)(H,29,31)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERUCXZJJQBRNT-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCC3=NC4=CC=CC=C4N3)NC(=O)C5=CC=C(O5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCCC3=NC4=CC=CC=C4N3)\NC(=O)C5=CC=C(O5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [(2-{[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]amino}-2-oxoethyl)sulfanyl]acetate](/img/structure/B4855080.png)
![N-(4-methylbenzyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4855084.png)
![1-[2-(isopropylthio)benzoyl]-4-phenylpiperazine](/img/structure/B4855086.png)

![1-methyl-N-(3-{N-[(pentamethylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4855101.png)
![2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4855107.png)
![Methyl [(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B4855114.png)
![2,3-dichloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4855117.png)
![7-BENZYL-1,3-DIMETHYL-8-[4-(2-THIENYLCARBONYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4855121.png)
![3-(2-cyclohexylethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4855123.png)




